molecular formula C21H24O2 B160801 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene CAS No. 10218-57-2

1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene

Cat. No.: B160801
CAS No.: 10218-57-2
M. Wt: 308.4 g/mol
InChI Key: DSKROVAOMFMFPL-UHFFFAOYSA-N
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Description

1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C21H24O2 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

10218-57-2

Molecular Formula

C21H24O2

Molecular Weight

308.4 g/mol

IUPAC Name

1-[cyclohexylidene-(4-methoxyphenyl)methyl]-4-methoxybenzene

InChI

InChI=1S/C21H24O2/c1-22-19-12-8-17(9-13-19)21(16-6-4-3-5-7-16)18-10-14-20(23-2)15-11-18/h8-15H,3-7H2,1-2H3

InChI Key

DSKROVAOMFMFPL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=C2CCCCC2)C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=C2CCCCC2)C3=CC=C(C=C3)OC

10218-57-2

Synonyms

1-[cyclohexylidene(4-methoxyphenyl)methyl]-4-methoxybenzene

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Bis-(p-methoxyphenyl)-cyclohexylidene methane 28 (FIG. 3) was prepared from methyl cyclohexane carboxylate 26 and p-methoxyphenyl magnesium bromide (Miquel et al., 1963). Dehydration of 27 was accomplished with a mixture of H2SO4 and acetic acid. While 29 was demethylated with iodotrimethylsilane in pyridine, 30 was difficult to isolate, and the demethylation was repeated using n-BuSH/AlCl3. However, the best method found for demethylation involved the use of EtSH/AlCl3 in CH2Cl2. EtSH has a lower boiling point than n-BuSH and offers the advantage of being easier to remove from the reaction mixture. Diphenol 30 underwent a gradual color change, but was obtained pure from the acid hydrolysis of the di-acetate 31.
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Synthesis routes and methods II

Procedure details

The Grignard reaction of p-bromoanisole (15.0 g, 0.080 mol) and methyl cyclohexane carboxylate (Compound 26) (5.7 g, 0.040 mol) afforded the carbinol (Compound 27) which upon dehydration yielded a yellow solid. Recrystallized from absolute EtOH yielded 8.0 g (65%) of a colorless solid, mp 106°-107° C. (MIQUEL, J -F., WAHLSTAM, H., OLSSON, K. AND SUNDBECK, B. (1963), "Synthesis of unsymmetrical diphenylalkenes", Journal of Medicinal Chemistry, 6, 774), 109°-110° C. 1H NMR (CDCl3) δ 1.70 (broad s, 10H, cyclohexyl), 3.70 (s, 6H, OCH3), 7.07 (dd, 8H, ArH).
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diphenylalkenes
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